C9 2-Ethoxyphenyl Substituent Confers Divergent Predicted Physicochemical Profile vs. C9 Methoxy Analog
CAS 941974-03-4 is structurally distinguished from its closest commercially available C9 analog, 9-(2-methoxyphenyl)-8-oxo-2-(pyridin-4-yl)-8,9-dihydro-7H-purine-6-carboxamide (CAS 869069-51-2; PubChem CID 7196976), by the replacement of the ortho-methoxy group with an ortho-ethoxy moiety. The computed XLogP3-AA for the ethoxy compound is 1.1, versus 0.7 for the methoxy analog, indicating a ~0.4 log unit increase in lipophilicity [1][2]. The molecular weight increases from 362.3 g/mol (methoxy) to 376.4 g/mol (ethoxy) and the rotatable bond count rises from 4 to 5. These differences are predicted to affect membrane permeability, metabolic stability, and plasma protein binding, making the two compounds non-interchangeable in cellular assays without re-optimization of concentration ranges and vehicle conditions [1][2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.1; MW = 376.4 g/mol; Rotatable bonds = 5 |
| Comparator Or Baseline | 9-(2-Methoxyphenyl)-8-oxo-2-(pyridin-4-yl)-8,9-dihydro-7H-purine-6-carboxamide (CAS 869069-51-2): XLogP3-AA = 0.7; MW = 362.3 g/mol; Rotatable bonds = 4 |
| Quantified Difference | ΔXLogP3-AA = +0.4; ΔMW = +14.1 g/mol; ΔRotatable bonds = +1 |
| Conditions | Computed properties from PubChem (release 2025.09.15); XLogP3-AA algorithm version 3.0 |
Why This Matters
A 0.4 log unit increase in lipophilicity can shift apparent cellular IC₅₀ values by >2-fold due to altered non-specific binding and membrane partitioning, making direct potency comparisons between ethoxy and methoxy analogs invalid without matched experimental normalization.
- [1] PubChem. Compound Summary for CID 7599653: 9-(2-ethoxyphenyl)-8-oxo-2-(pyridin-4-yl)-8,9-dihydro-7H-purine-6-carboxamide. National Center for Biotechnology Information, 2026. View Source
- [2] PubChem. Compound Summary for CID 7196976: 9-(2-methoxyphenyl)-8-oxo-2-(pyridin-4-yl)-8,9-dihydro-7H-purine-6-carboxamide. National Center for Biotechnology Information, 2026. View Source
